molecular formula C12H14O2S B8563889 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID

4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID

Cat. No.: B8563889
M. Wt: 222.31 g/mol
InChI Key: CSOOIPCIXHNFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID is an organic compound belonging to the thiochroman family. Thiochromans are sulfur-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in various fields. The presence of a carboxyl group at the 6th position and two methyl groups at the 4th position makes this compound a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-2-thiochromanone with a carboxylating agent under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-DIMETHYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the carboxyl group and the two methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydrothiochromene-6-carboxylic acid

InChI

InChI=1S/C12H14O2S/c1-12(2)5-6-15-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

CSOOIPCIXHNFKE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC2=C1C=C(C=C2)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5.14 g (0.02 mmol) of 4,4-dimethyl-6-bromothiochroman in 40 ml of dry ether at -78° C. was added dropwise 28.2 ml of 1.7 M 0.048 mmol) tert-butyllithium in pentane. The mixture was stirred at -78° C. for 2.5 hours and then treated with an excess of solid carbon dioxide. The mixture was warmed to room temperature and treated with sufficient water to dissolve the solids. The aqueous layer was then separated, acidified with dilute sulfuric acid and extracted with three portions of ether. The ether extracts were combined and washed successively with water and saturated NaCl solution and then dried (MgSO4). The solution was filtered and the solvent removed in-vacuo and the residue recrystallized from ethyl acetate and hexane to give the title compound as a white solid. PMR (CDCl3): δ1.37 (6H, s), 1.97 (2H, m), 3.08 (2H, m), 7.17 (1H, d, J~ 8.0 Hz), 7.74 (1H dd, J~8.0, 1.9 Hz), 8.11 (1H, d, J~1.9 Hz).
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